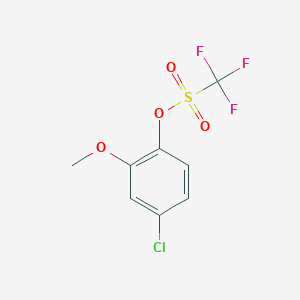
Guanosine 3',5'-Diphosphate Tetralithium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 3’,5’-Diphosphate Tetralithium Salt is a nucleoside derivative that plays a significant role in various biochemical processes. It is known for its antiviral and anticancer properties and is used extensively in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine 3’,5’-Diphosphate Tetralithium Salt is synthesized by reacting guanosine with lithium tetrabutylammonium tetraiodide . This reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of Guanosine 3’,5’-Diphosphate Tetralithium Salt likely involves large-scale chemical reactors and stringent quality control measures to produce the compound in bulk quantities for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 3’,5’-Diphosphate Tetralithium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Guanosine 3’,5’-Diphosphate Tetralithium Salt has a wide range of scientific research applications:
Mecanismo De Acción
Guanosine 3’,5’-Diphosphate Tetralithium Salt exerts its effects by interacting with specific molecular targets and pathways. It activates guanine-nucleotide-binding proteins and inhibits guanosine triphosphatase (GTPases) more potently than guanosine triphosphate (GTP) . This interaction leads to the activation of various intracellular signaling pathways, including those involved in protein synthesis and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-O-(3-thiotriphosphate) Tetralithium Salt: Known for its role as a G-protein activator.
Guanosine 5’-Diphosphate Sodium Salt: Involved in cell signaling via G-coupled protein receptors.
Guanosine 5’-Triphosphate Lithium Salt: Functions as a carrier of phosphates and pyrophosphates.
Uniqueness
Guanosine 3’,5’-Diphosphate Tetralithium Salt is unique due to its specific antiviral and anticancer properties, as well as its ability to activate protein synthesis in the absence of ATP . This makes it a valuable compound in both research and pharmaceutical applications.
Propiedades
Fórmula molecular |
C10H11Li4N5O11P2 |
|---|---|
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
tetralithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.4Li/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20;;;;/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Clave InChI |
PYVKPCCOTKGITO-ZVQJTLEUSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


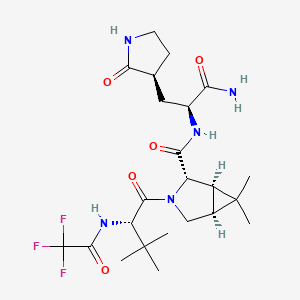
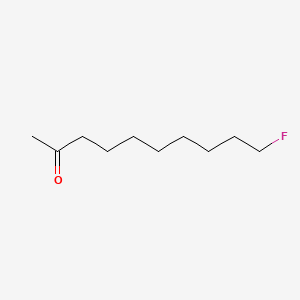

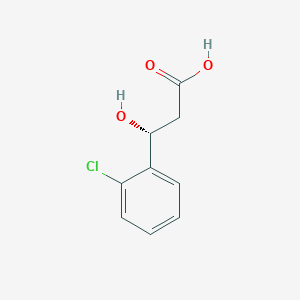
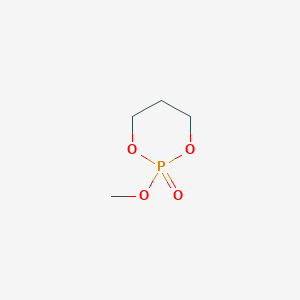

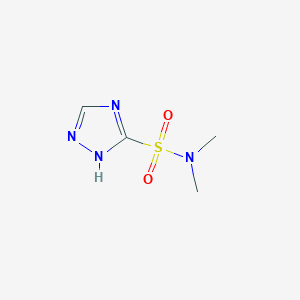
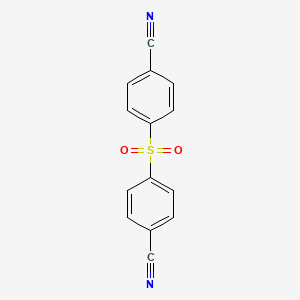
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13421439.png)
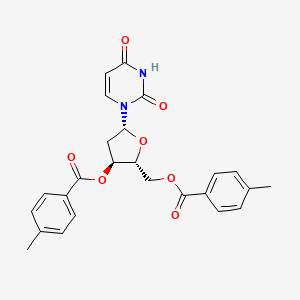
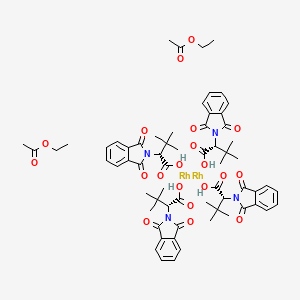
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
